4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group or other substituents on the phenyl ring can be substituted with different functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes or receptors. The pyrazole ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and pyrazole-containing molecules, such as:
- 4-(trifluoromethoxy)phenylhydrazine
- 4-(trifluoromethoxy)phenylboronic acid
- 4-(trifluoromethoxy)phenylmagnesium bromide .
Uniqueness
4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is unique due to the combination of the trifluoromethoxy group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2228763-91-3 |
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Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15) |
InChI Key |
CIIXAMTUKBKJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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